Ganoderic acid N is a triterpenoid . It is one of the important secondary metabolites acquired from Ganoderma lucidum, a well-known traditional Chinese medicinal mushroom . Ganoderic acids exhibit antitumor and antimetastasis activities .
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . Genetic modification of G. lucidum is critical for the enhancement of cellular accumulation of ganoderic acids . The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .
The molecular formula of Ganoderic acid N is C30H42O8 . The molecular weight is 530.6 g/mol . The IUPAC name is 6-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid .
Ganoderic acids are products of the mevalonate pathway . The rate-limiting stage where mevalonate (MVA) is generated is indicated by the blue triangle . The mevalonate pathway of ganoderic acid biosynthesis in G. lucidum is related to the synthesis of ganoderic acids .
The physical and chemical properties of Ganoderic acid N include a molecular weight of 530.6 g/mol, a computed XLogP3-AA of 0.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 8, a rotatable bond count of 6, an exact mass of 530.28796829 g/mol, a monoisotopic mass of 530.28796829 g/mol, a topological polar surface area of 146 Ų, a heavy atom count of 38, and a complexity of 1160 .
Ganoderic acid N is a triterpenoid compound primarily derived from the fungus Ganoderma lucidum, commonly known as reishi or lingzhi. This compound is part of a larger class of ganoderic acids, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Ganoderic acid N, along with other ganoderic acids, has garnered significant attention in both pharmacological research and traditional medicine due to its potential health benefits.
The primary source of ganoderic acid N is Ganoderma lucidum. This fungus has been utilized in traditional Chinese medicine for centuries, primarily for its health-promoting properties. Modern research has focused on optimizing the cultivation and extraction processes to enhance the yield of ganoderic acids from this fungus. Various methods, including submerged fermentation and solid-state fermentation, have been explored to maximize the production of ganoderic acid N and its analogs.
Ganoderic acid N belongs to the class of triterpenoids known as lanostanes. Triterpenoids are characterized by their complex structures derived from the isoprenoid pathway. Specifically, ganoderic acids are classified under the larger category of bioactive compounds found in fungi, which include polysaccharides and other secondary metabolites.
The synthesis of ganoderic acid N can occur through natural extraction from Ganoderma lucidum or through biotechnological methods aimed at enhancing its production. The following methods are commonly employed:
In submerged fermentation, factors such as temperature, pH, and nutrient composition are critical. For instance, optimal conditions have been reported at temperatures around 30°C with pH levels maintained between 5.5 and 6.5. The use of specific carbon sources like glucose and nitrogen sources such as peptone can significantly impact the yield of ganoderic acid N.
Ganoderic acid N possesses a complex molecular structure typical of triterpenoids. It features multiple rings and functional groups that contribute to its biological activity. The molecular formula is typically represented as C30H50O5, indicating the presence of five oxygen atoms within its structure.
Ganoderic acid N undergoes various chemical reactions that are significant for its biological activity:
The reactions involving ganoderic acid N can be studied using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of this compound in complex mixtures.
The mechanism by which ganoderic acid N exerts its biological effects involves several pathways:
Research indicates that ganoderic acid N can modulate signaling pathways related to cell survival and death, contributing to its potential therapeutic effects against cancer and infections.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm purity and structural integrity.
Ganoderic acid N has several promising applications in scientific research:
Ganoderic acid N exerts multi-targeted effects on critical signaling cascades implicated in inflammation, carcinogenesis, and cell survival. In the Nuclear Factor Kappa B pathway, ganoderic acid N suppresses inhibitor of nuclear factor kappa B kinase phosphorylation, preventing nuclear translocation of Nuclear Factor Kappa B p65 subunits. This inhibition reduces transcription of pro-inflammatory mediators (tumor necrosis factor-alpha, interleukin-6, cyclooxygenase-2) in macrophage models stimulated by lipopolysaccharide [3]. Concurrently, ganoderic acid N disrupts Janus Kinase/Signal Transducer and Activator of Transcription signaling by binding to the Janus Kinase 3 catalytic domain, attenuating Signal Transducer and Activator of Transcription 3 phosphorylation and dimerization. This dual-pathway inhibition synergistically reduces Th17-mediated inflammatory responses in rheumatoid arthritis models [1] [3].
In oncogenic pathways, ganoderic acid N demonstrates dose-dependent inhibition of Phosphoinositide 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin signaling. It dephosphorylates Protein Kinase B (Ser473) and mammalian target of rapamycin complex 1 (Ser2448), inducing cell cycle arrest at G1/S phase in hepatocellular carcinoma and non-small cell lung cancer cell lines. The compound simultaneously downregulates hypoxia-inducible factor 1-alpha and vascular endothelial growth factor expression, impairing angiogenesis in tumor xenografts [2] [8].
Table 1: Modulation of Signaling Proteins by Ganoderic Acid N
Pathway | Target Protein | Effect | Functional Consequence |
---|---|---|---|
Nuclear Factor Kappa B | Inhibitor of Nuclear Factor Kappa B Kinase | Phosphorylation ↓ | Reduced cytokine production |
Janus Kinase/Signal Transducer and Activator of Transcription | Signal Transducer and Activator of Transcription 3 | Phosphorylation (Tyr705) ↓ | Impaired Th17 differentiation |
Phosphoinositide 3-Kinase/Protein Kinase B | Protein Kinase B | Phosphorylation (Ser473) ↓ | Decreased cell proliferation |
Mammalian Target of Rapamycin | Mammalian Target of Rapamycin Complex 1 | Activity ↓ | Autophagy induction |
Ganoderic acid N triggers mitochondrial-mediated apoptosis through B-Cell Lymphoma 2 family protein rebalancing. The compound upregulates pro-apoptotic Bcl-2-Associated X Protein and Bcl-2 Antagonist/Killer 1 expression while downregulating anti-apoptotic B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Large proteins. This perturbation increases mitochondrial outer membrane permeability, facilitating cytochrome c release into the cytosol [8]. The cytosolic cytochrome c forms apoptosomes that activate caspase-9 (initiator caspase), which subsequently cleaves and activates executioner caspase-3. In prostate cancer models, ganoderic acid N treatment (20 μM) increases cleaved caspase-3 levels by 3.8-fold within 24 hours, accompanied by poly (ADP-ribose) polymerase proteolytic cleavage. The apoptotic cascade is further amplified through suppression of X-Linked Inhibitor of Apoptosis Protein, a potent caspase inhibitor [1] [8].
Table 2: Apoptotic Protein Expression Changes Following Ganoderic Acid N Treatment
Protein Category | Specific Protein | Expression Change | Timeframe |
---|---|---|---|
Pro-apoptotic effectors | Bcl-2-Associated X Protein | ↑ 2.7-fold | 24 hours |
Bcl-2 Antagonist/Killer 1 | ↑ 2.1-fold | 24 hours | |
Anti-apoptotic regulators | B-Cell Lymphoma 2 | ↓ 68% | 24 hours |
B-Cell Lymphoma Extra Large | ↓ 72% | 24 hours | |
Caspase executioners | Cleaved caspase-3 | ↑ 3.8-fold | 24 hours |
Inhibitor of Apoptosis | X-Linked Inhibitor of Apoptosis Protein | ↓ 61% | 48 hours |
Ganoderic acid N induces autophagosome formation through Unc-51 Like Autophagy Activating Kinase 1-dependent pathways. The compound activates Adenosine Monophosphate-Activated Protein Kinase via liver kinase B1 phosphorylation, which subsequently phosphorylates Unc-51 Like Autophagy Activating Kinase 1 at Ser555. This kinase cascade promotes autophagy initiation complex formation and enhances phosphatidylinositol 3-kinase class III activity [3]. In colon cancer cell lines, ganoderic acid N (15 μM) increases microtubule-associated protein 1 light chain 3 beta II conversion by 4.2-fold while decreasing sequestosome 1/p62 degradation. Autophagic flux quantification using tandem fluorescent-tagged microtubule-associated protein 1 light chain 3 beta reveals a 2.8-fold increase in autolysosome formation compared to controls [5].
The autophagic response exhibits context-dependent outcomes: in breast cancer models, ganoderic acid N-induced autophagy acts synergistically with apoptosis to promote cell death. However, in hepatic carcinoma cells, autophagy inhibition via 3-methyladenine exacerbates ganoderic acid N cytotoxicity, suggesting cytoprotective autophagy in certain contexts. This differential effect correlates with basal Beclin 1 levels and nutrient availability within tumor microenvironments [3] [5].
Table 3: Autophagy Markers Modulated by Ganoderic Acid N Across Cancer Cell Lines
Cell Line | Microtubule-Associated Protein 1 Light Chain 3 Beta II/I Ratio | Sequestosome 1/p62 Change | Autophagic Flux |
---|---|---|---|
HCT-116 (colon) | ↑ 4.2-fold | ↓ 78% | ↑ 2.8-fold |
MCF-7 (breast) | ↑ 3.7-fold | ↓ 72% | ↑ 2.5-fold |
HepG2 (liver) | ↑ 2.9-fold | ↓ 63% | ↑ 1.9-fold |
A549 (lung) | ↑ 3.5-fold | ↓ 68% | ↑ 2.3-fold |
Ganoderic acid N activates the cytoprotective Nuclear Factor Erythroid 2-Related Factor 2/Heme Oxygenase 1 axis through multiple mechanisms. The compound contains α,β-unsaturated carbonyl moieties that facilitate Kelch-like ECH-associated protein 1 cysteine modification, inhibiting Nuclear Factor Erythroid 2-Related Factor 2 ubiquitination. This stabilizes Nuclear Factor Erythroid 2-Related Factor 2, enabling its nuclear translocation and binding to antioxidant response elements [5] [7]. Transcriptional upregulation of phase II enzymes includes:
In acetaminophen-induced hepatotoxicity models, ganoderic acid N pretreatment (10 mg/kg) reduces reactive oxygen species production by 62% and malondialdehyde levels by 57% while increasing glutathione content by 2.3-fold. Mitochondrial protection is evidenced by preserved complex I activity and adenosine triphosphate synthesis [5] [7]. The antioxidant effects demonstrate tissue specificity, with hepatocytes showing greater Nuclear Factor Erythroid 2-Related Factor 2 activation than renal cells due to differential expression of Nuclear Factor Erythroid 2-Related Factor 2 nuclear export machinery.
Table 4: Oxidative Stress Biomarkers Modulated by Ganoderic Acid N
Biomarker | Change vs. Oxidative Injury Model | Mechanistic Basis |
---|---|---|
Reactive Oxygen Species | ↓ 62% | Superoxide dismutase induction |
Malondialdehyde | ↓ 57% | Reduced lipid peroxidation |
Reduced Glutathione | ↑ 2.3-fold | Glutamate-cysteine ligase upregulation |
8-Hydroxy-2'-Deoxyguanosine | ↓ 71% | DNA protection |
Protein Carbonyls | ↓ 64% | Proteostasis maintenance |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2